molecular formula C11H11N3OS B2728339 N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide CAS No. 477544-79-9

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide

Cat. No.: B2728339
CAS No.: 477544-79-9
M. Wt: 233.29
InChI Key: MYECGKZDGHFYIO-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a propionamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug discovery and material science.

Mechanism of Action

Target of Action

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a complex compound that interacts with various targets. Similar compounds have been found to interact with protein kinases such as cdk4 and cdk6 , which play pivotal roles in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to inhibit protein kinases by binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting cell cycle progression.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation . By inhibiting protein kinases, these compounds can potentially disrupt the normal progression of the cell cycle, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and systemic exposure . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been found to inhibit the activity of protein kinases, potentially leading to disruption of the cell cycle and inhibition of cell growth .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide typically involves the condensation of 4-(pyridin-3-yl)thiazol-2-amine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzyme targets makes it a versatile compound in drug discovery and development.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYECGKZDGHFYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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